N,N-Bis(ethylmethanethiosulfonate) Biotinamide
Beschreibung
BenchChem offers high-quality N,N-Bis(ethylmethanethiosulfonate) Biotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(ethylmethanethiosulfonate) Biotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis(2-methylsulfonylsulfanylethyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6S5/c1-29(22,23)27-9-7-19(8-10-28-30(2,24)25)14(20)6-4-3-5-13-15-12(11-26-13)17-16(21)18-15/h12-13,15H,3-11H2,1-2H3,(H2,17,18,21)/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHWRGACRKJFAB-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCN(CCSS(=O)(=O)C)C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCN(CCSS(=O)(=O)C)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675699 | |
| Record name | S,S'-[({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}azanediyl)di(ethane-2,1-diyl)] dimethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217607-38-9 | |
| Record name | S,S'-[({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}azanediyl)di(ethane-2,1-diyl)] dimethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Thiol-Reactive Biotinylation: A Technical Guide to Probe Selection and Optimization
Executive Summary
Thiol-reactive biotinylation represents the "surgical" approach to protein labeling, offering site-specificity that amine-reactive chemistries (targeting abundant lysines) cannot match. By targeting cysteine residues—often buried in native structures or engineered specifically for conjugation—researchers can achieve homogeneous labeling with minimal disruption to the protein's active site.
This guide moves beyond basic kit instructions to explore the mechanistic nuances of maleimide, iodoacetamide, and pyridyldithiol chemistries. It provides a self-validating workflow designed to maximize labeling efficiency while preserving protein function.
Part 1: The Mechanistic Basis of Thiol Conjugation
Selecting the correct probe is not merely a matter of availability; it dictates the stability, reversibility, and specificity of the bond.
Maleimide Chemistry (The Kinetic Choice)
Maleimides are the industry standard for a reason. They react specifically with sulfhydryl groups (-SH) at near-neutral pH (6.5–7.[1]5) to form a stable thioether linkage via a Michael addition reaction.[2]
-
Mechanism: The thiolate anion attacks the double bond of the maleimide ring.
-
Senior Scientist Note: While robust, the maleimide ring is susceptible to hydrolysis (ring-opening) at pH > 8.0 or during long-term storage. Once hydrolyzed, the "open" form is non-reactive toward thiols but remains attached to the protein. Conversely, the formed thioether bond can also undergo ring-opening hydrolysis, which actually stabilizes the conjugate and prevents thiol exchange [1].
Iodoacetamide Chemistry (The Stable Choice)
Iodoacetyl groups react via nucleophilic substitution (
-
Mechanism: Requires a slightly higher pH (7.5–8.[1]5) to generate the reactive thiolate anion.
-
Pros/Cons: The resulting thioether bond is extremely stable and not susceptible to ring-opening. However, the reaction is slower than maleimide and must be performed in the dark to prevent iodine liberation. At high pH, cross-reactivity with histidines becomes a risk [2].[1]
Pyridyldithiol Chemistry (The Reversible Choice)
These probes react via disulfide exchange.
-
Mechanism: The protein thiol attacks the disulfide bond, releasing pyridine-2-thione.
-
Utility: This creates a reversible disulfide linkage.[4] The biotin tag can be cleaved later using reducing agents (DTT or TCEP), making it ideal for pull-down assays where you need to elute the native protein without boiling in SDS [3].
Decision Matrix: Selecting Your Probe
| Feature | Maleimide | Iodoacetamide | Pyridyldithiol |
| Reaction Type | Michael Addition | Disulfide Exchange | |
| Optimum pH | 6.5 – 7.5 | 7.5 – 8.5 | 7.0 – 8.0 |
| Reaction Speed | Fast (mins to hours) | Slow (hours) | Medium |
| Reversibility | Irreversible | Irreversible | Reversible (w/ DTT) |
| Risk Factor | Hydrolysis > pH 8.0 | Light sensitive | Unstable in reducing buffers |
Visualization: Probe Selection Logic
Figure 1: Decision tree for selecting the appropriate thiol-reactive biotin probe based on experimental constraints.
Part 2: Optimized Experimental Protocol
This protocol assumes the use of a Maleimide-PEG2-Biotin probe, as it balances specificity with solubility.
Phase 1: Sample Preparation (The Reduction Step)
Most cysteines in proteins are oxidized as disulfides. You must reduce them to free sulfhydryls (-SH) to label them.[5]
-
Reagent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT because it is odorless and more stable.
-
The Conflict: Historically, TCEP was thought to be compatible with maleimides.[6] However, recent data suggests TCEP can react with maleimides, consuming the probe [4].[6][7]
-
Protocol:
-
Dissolve protein (1-10 mg/mL) in Degassing Buffer (PBS, pH 7.2, 5mM EDTA).
-
Why EDTA? It chelates divalent metals (
, ) that catalyze the re-oxidation of thiols to disulfides.
-
-
Add TCEP to a final concentration of 5–10 mM.
-
Incubate for 30 minutes at room temperature.
-
CRITICAL: Remove excess TCEP using a desalting column (e.g., Zeba Spin or PD-10) equilibrated with Degassing Buffer. Do not skip this step for maximum efficiency.
-
Phase 2: The Labeling Reaction
-
Prepare Probe: Dissolve Maleimide-Biotin in dry DMSO or DMF to 10 mM.
-
Mix: Add the probe to the protein solution at a 10-20 fold molar excess .
-
Calculation: If Protein is 50 kDa (0.02 mM) and you want 20x excess, add probe to 0.4 mM final.
-
-
Incubate: 2 hours at Room Temperature or Overnight at 4°C.
-
Tip: Flush the headspace with Nitrogen or Argon if possible to prevent oxidation.[6]
-
Phase 3: Quenching & Purification
-
Quench: Add 2-Mercaptoethanol or free Cysteine to a final concentration of 10-20 mM. Incubate for 15 mins. This reacts with any remaining maleimide, preventing it from reacting with other proteins downstream.
-
Purify: Remove the quenched probe and free biotin using a desalting column or dialysis against PBS.
Visualization: The Self-Validating Workflow
Figure 2: Step-by-step workflow emphasizing the critical removal of reducing agents before labeling.
Part 3: Quality Control (HABA Assay)
Never assume labeling worked based on the protocol alone. You must quantify the Degree of Labeling (DOL).
The HABA Principle: HABA (4'-hydroxyazobenzene-2-carboxylic acid) binds Avidin weakly, turning orange (Absorbance at 500nm). Biotin binds Avidin strongly, displacing HABA and reducing the absorbance.[9] The decrease in A500 is proportional to the biotin concentration [5].[8][10]
Protocol:
-
Measure
of HABA/Avidin reagent mix ( ).[11][12] -
Add biotinylated sample; measure
again ( ).[11][12] -
Calculation:
(The 0.9 factor corrects for dilution if using standard ratios). (Where 34,000 is the extinction coefficient and b is path length).[12] -
DOL Ratio: Divide mmol Biotin by mmol Protein.
-
Target: For thiol labeling, a DOL of 1–3 is typically ideal. >5 suggests non-specific amine labeling or aggregation.
-
References
-
Thermo Fisher Scientific. Thiol-Reactive Probes: Maleimides and Iodoacetamides. Molecular Probes Handbook.[4][13] Link
-
BenchChem. A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry.Link
-
Interchim. Thiol-Reactive Biotins Technical Sheet.Link
-
National Institutes of Health (PMC). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation.Link
-
G-Biosciences. How much biotin is coupled to my protein? The HABA/Avidin Assay.[9][10][11][14]Link
Sources
- 1. interchim.fr [interchim.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 硫醇基团-硫醇化合物-硫醇修饰和检测简介-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HABA Calculator | BroadPharm [broadpharm.com]
- 10. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. HABA 计算器 | Thermo Fisher Scientific - CN [thermofisher.cn]
Methodological & Application
Application Notes & Protocols: Targeted Protein Biotinylation with N,N-Bis(ethylmethanethiosulfonate) Biotinamide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The specific labeling of proteins is a cornerstone of modern biological research, enabling detailed investigation into protein structure, function, and interactions. N,N-Bis(ethylmethanethiosulfonate) Biotinamide, a sulfhydryl-reactive biotinylation reagent, offers a powerful method for covalently attaching a biotin molecule to cysteine residues within a protein. The methanethiosulfonate (MTS) functional group provides high specificity for free sulfhydryl groups (-SH), forming a stable disulfide bond. This targeted approach is particularly advantageous as cysteine is a relatively rare amino acid, allowing for precise labeling, often at a single, predetermined site introduced via site-directed mutagenesis.[1] The extraordinary affinity of biotin for avidin and streptavidin (Ka=1015 M-1) allows for sensitive detection and efficient purification of the labeled protein.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for using N,N-Bis(ethylmethanethiosulfonate) Biotinamide for protein labeling.
Principle of the Reaction
The labeling chemistry is based on the specific and rapid reaction of the methanethiosulfonate (MTS) group with the sulfhydryl group of a cysteine residue.[3][4] This reaction, a disulfide exchange, results in the formation of a stable, covalent disulfide bond between the protein and the biotin moiety, releasing methanesulfonic acid as a byproduct.[1][5] The reaction is most efficient at a pH range of 6.5-7.5, where the cysteine thiol is sufficiently nucleophilic, and the MTS reagent remains stable.[6][7]
Caption: Reaction of MTS-Biotin with a protein cysteine.
Materials and Reagents
Equipment
-
Spectrophotometer or plate reader
-
Desalting columns (e.g., PD-10) or dialysis equipment
-
pH meter
-
Vortex mixer and centrifuge
-
Incubator or water bath
-
Fume hood
Reagents
-
N,N-Bis(ethylmethanethiosulfonate) Biotinamide: Store desiccated at -20°C. Warm to room temperature before opening.[3][4]
-
Protein of Interest: Purified and at a known concentration (e.g., 1-10 mg/mL).
-
Reaction Buffer: A buffer without thiols, such as Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5. Degas the buffer before use to minimize oxidation of sulfhydryls.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not need to be removed before labeling.
-
Solvent for Reagent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Solution (Optional): A solution of a free thiol, such as L-cysteine or 2-mercaptoethanol, to stop the reaction.
-
Reagents for Labeling Verification: HABA/Avidin assay kit or materials for Western blot analysis (streptavidin-HRP).
Experimental Protocols
This section details the step-by-step procedure for labeling your protein of interest. An overview of the entire workflow is presented below.
Caption: General experimental workflow for protein biotinylation.
Step 1: Protein Preparation
The success of the labeling reaction hinges on the availability of free sulfhydryl groups.
-
Buffer Exchange: Ensure your purified protein is in a thiol-free buffer (e.g., PBS, pH 7.2). This can be achieved using a desalting column or dialysis.
-
Reduction of Disulfide Bonds (if necessary): If your protein's target cysteines are involved in disulfide bonds, they must be reduced.
-
Using TCEP (Recommended): Add TCEP to the protein solution to a final concentration of 5-10 mM. Incubate for 30-60 minutes at room temperature. TCEP does not contain a free thiol and does not need to be removed prior to adding the MTS reagent.
-
Using DTT: Add DTT to a 10-fold molar excess over the protein.[1] Incubate for 30-60 minutes at room temperature. Crucially, DTT must be completely removed before adding the MTS-Biotin reagent , as it will compete for reaction.[1] Use a desalting column equilibrated with degassed reaction buffer for this step.[1]
-
Step 2: Preparation of MTS-Biotin Stock Solution
Caution: Handle MTS reagents and anhydrous solvents in a fume hood.[1]
-
MTS reagents are moisture-sensitive.[3][4] Allow the vial of N,N-Bis(ethylmethanethiosulfonate) Biotinamide to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. For example, to make 100 µL of a 10 mM stock, dissolve the appropriate amount of reagent in 100 µL of DMSO.
-
Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh immediately before use for best results.[3][4] Unused stock may be stored at -20°C for a limited time but freshness is paramount.
Step 3: The Labeling Reaction
The optimal molar ratio of MTS-Biotin to protein depends on the protein and the number of available cysteines. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point for a protein with a single labeling site.
-
Add the calculated volume of the 10 mM MTS-Biotin stock solution to your protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture. Common conditions are 1-2 hours at room temperature or 4 hours at 4°C, with gentle agitation.[1] Protect the sample from light during incubation.[1]
-
(Optional) Quenching: The reaction can be stopped by adding a free thiol like L-cysteine or 2-mercaptoethanol to a final concentration of ~20 mM to consume any unreacted MTS-Biotin.
Step 4: Removal of Excess Biotinylation Reagent
It is critical to remove all non-reacted biotin to prevent interference in downstream applications.[2]
-
Gel Filtration/Desalting Columns: This is the most common and efficient method. Use a column (e.g., PD-10) equilibrated with your desired storage buffer (e.g., PBS).
-
Dialysis: Dialyze the sample against a large volume of buffer (e.g., 1L) with several buffer changes over 24-48 hours.
Step 5: Verification of Labeling and Quantification
After removing the excess label, it is essential to confirm that the protein has been biotinylated and, if necessary, to quantify the degree of labeling.
A. HABA/Avidin Assay for Biotin Quantification
The HABA (2-(4'-hydroxyazobenzene)-2-carboxylic acid) assay is a colorimetric method to estimate the moles of biotin per mole of protein.[2][8] The assay is based on the displacement of HABA from the HABA-avidin complex by the biotin on your protein, which causes a decrease in absorbance at 500 nm.[2][8]
Protocol Summary:
-
Use a commercial kit or prepare a HABA/Avidin solution.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 initial).
-
Add a known volume of your biotinylated protein solution to the cuvette, mix, and wait for the reading to stabilize.
-
Measure the final absorbance at 500 nm (A500 final).
-
The change in absorbance (ΔA500) is proportional to the amount of biotin in your sample. The molar ratio can be calculated using the extinction coefficients provided by the kit manufacturer or found in the literature.[2][9]
B. Western Blot Analysis
A simple qualitative method to confirm biotinylation is via Western blot.
-
Run both labeled and unlabeled (control) protein samples on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Probe the membrane with streptavidin conjugated to an enzyme like Horseradish Peroxidase (Streptavidin-HRP).
-
Wash and add a chemiluminescent substrate to visualize the bands. A band should appear only in the lane with the biotinylated protein.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Labeling Efficiency | - Insufficiently reduced cysteines.- Reagent was hydrolyzed (inactive).- Buffer contains competing nucleophiles (e.g., Tris, thiols).- Insufficient molar excess of reagent. | - Ensure complete reduction with TCEP or DTT; verify DTT was fully removed.- Prepare fresh MTS-Biotin stock solution immediately before use.[3]- Use a non-nucleophilic buffer like PBS or HEPES.[10]- Increase the molar ratio of MTS-Biotin to protein (e.g., try 30:1 or 50:1).[11] |
| Protein Precipitation/Aggregation | - The addition of the hydrophobic biotin molecule increased the overall hydrophobicity of the protein.[12]- Labeling reaction conditions (pH, salt) are not optimal for protein stability.- Over-labeling of the protein. | - Decrease the molar excess of the labeling reagent.[10]- Perform the labeling reaction at a lower temperature (4°C).[11]- Optimize buffer conditions; consider adding stabilizing agents like glycerol (5-10%).[12]- Ensure the protein concentration is not excessively high.[12] |
| High Background in Downstream Assays | - Incomplete removal of free, unreacted biotin. | - Repeat the desalting or dialysis step.[2] Ensure the column size or dialysis volume is adequate for your sample size. |
| Loss of Protein Activity | - The labeled cysteine is critical for protein function or structure. | - If possible, mutate a different, non-essential cysteine for labeling.- Reduce the labeling time or temperature to minimize potential side reactions or denaturation.[11] |
References
-
G-Biosciences. (2017, October 17). How much biotin is coupled to my protein? The HABA/Avidin Assay. G-Biosciences. Available at: [Link]
-
Grabarczyk, D. B., & Berks, B. C. (2014). Mechanism of Thiosulfate Oxidation in the SoxA Family of Cysteine-ligated Cytochromes. Journal of Biological Chemistry, 289(50), 34859-34870. Available at: [Link]
-
Assay Genie. Biotin Quantitation Kit (Colorimetric) (#BN01027) Datasheet. Assay Genie. Available at: [Link]
-
Anaspec. (2021, September 15). HABA Biotin Quantification Kit. Anaspec. Available at: [Link]
-
Luo, L., et al. (2007). Reactive Sulfur Species: Kinetics and Mechanism of the Hydrolysis of Cysteine Thiosulfinate Ester. Chemical Research in Toxicology, 20(9), 1259-1268. Available at: [Link]
-
Duffy, E. E., et al. (2015). Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry. RNA, 21(6), 1251-1257. Available at: [Link]
-
Carroll, K. S., et al. (2007). A Conserved Mechanism for Sulfonucleotide Reduction. PLoS Biology, 5(8), e250. Available at: [Link]
-
Mishanina, T. V., et al. (2015). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 115(11), 4937-4978. Available at: [Link]
-
ResearchGate. (2014, November 3). Mechanism of Thiosulfate Oxidation in the SoxA Family of Cysteine-ligated Cytochromes. ResearchGate. Available at: [Link]
-
Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. Available at: [Link]
-
Interchim. MTS reagents Technical Information. Interchim. Available at: [Link]
-
ResearchGate. (A) Reaction of the methanethiosulfonate (MTS) spin label with a.... ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. anaspec.com [anaspec.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. neb.com [neb.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Targeted Affinity Purification & Crosslinking with N,N-Bis(ethylmethanethiosulfonate) Biotinamide
Abstract
This guide details the application of N,N-Bis(ethylmethanethiosulfonate) Biotinamide (Bis-MTS-Biotin), a specialized trifunctional reagent designed for the reversible capture and crosslinking of cysteine-containing protein complexes. Unlike mono-functional reagents (e.g., MTSEA-Biotin) used primarily for surface accessibility scanning (SCAM), the "Bis" variant features two methanethiosulfonate (MTS) arms. This unique architecture allows for homobifunctional crosslinking of spatially proximal sulfhydryls (–SH) while simultaneously introducing a biotin handle for affinity purification. The disulfide bonds formed are cleavable under reducing conditions, enabling the "trace-less" elution of native protein complexes.
Mechanism of Action & Chemical Logic
The Reagent Architecture
The molecule consists of three functional domains:
-
Biotin Headgroup: High-affinity handle (
) for Streptavidin capture. -
Linker Core: An amide backbone providing spacing.
-
Bis-MTS Reactive Arms: Two ethylmethanethiosulfonate groups attached to a central nitrogen.
Reaction Chemistry
MTS reagents react specifically and rapidly with free thiols (cysteine side chains) to form mixed disulfides.
-
Reaction:
-
Specificity: Highly specific for Cysteine over Lysine/Amine (unlike NHS esters).
-
Crosslinking: Because the reagent has two MTS groups, it can bridge two cysteine residues (Cys A and Cys B) found on interacting proteins or within a folded domain.
-
Reversibility: The resulting linkage is a disulfide bond.[1][2] Elution with reducing agents (DTT,
-ME, TCEP) cleaves the crosslink and releases the proteins from the biotin-streptavidin matrix.
Mechanistic Diagram
Caption: Workflow showing the dual-capture of cysteine-containing proteins by Bis-MTS-Biotin, followed by streptavidin immobilization and reductive elution.
Experimental Protocol
Materials & Buffer Preparation
| Component | Recommendation | Function |
| Lysis Buffer | 50 mM HEPES (pH 7.0), 150 mM NaCl, 1% NP-40 | Maintains physiological pH; MTS is unstable > pH 8.0. |
| MTS Reagent | 100 mM stock in DMSO (Store at -20°C) | Prepare Fresh. MTS hydrolyzes in water. |
| Blocking Buffer | 20 mM NEM (N-ethylmaleimide) | Optional: Blocks free thiols post-labeling to prevent rearrangement. |
| Elution Buffer | 50 mM DTT or 10 mM TCEP in Lysis Buffer | Cleaves the disulfide bond to release protein. |
| Beads | Streptavidin Magnetic Beads (High Capacity) | Capture of biotinylated complexes. |
Step-by-Step Methodology
Phase A: Labeling & Crosslinking
Rationale: MTS reaction is extremely fast (seconds to minutes). Control of time and concentration is critical to prevent non-specific aggregation.
-
Sample Prep: Harvest cells (
) and wash 3x with ice-cold PBS (pH 7.0).-
Note: Avoid buffers with primary amines (Tris) if possible, though MTS is thiol-specific, pH control is better in HEPES/Phosphate.
-
-
Lysis (Non-Denaturing): Lyse cells in 1 mL Lysis Buffer containing protease inhibitors (EDTA-free). Incubate 30 min on ice.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to a new tube.
-
Crosslinking Reaction:
-
Add N,N-Bis(ethylmethanethiosulfonate) Biotinamide to a final concentration of 10–100 µM .
-
Optimization: Titrate reagent (10, 50, 100 µM) to maximize specific crosslinking vs. aggregation.
-
Incubate for 15–30 minutes on ice or at Room Temp (RT).
-
-
Quenching: Add 20 mM Cysteine or Tris-HCl (pH 8.0) to quench unreacted MTS groups.
Phase B: Affinity Purification
Rationale: The Biotin-Streptavidin bond allows for stringent washing, but the S-S bond is sensitive to reducing agents. Keep all buffers non-reducing.
-
Bead Preparation: Wash 50 µL Streptavidin magnetic beads with Lysis Buffer.
-
Capture: Add the quenched lysate to the beads. Rotate for 1–2 hours at 4°C.
-
Washing (Stringent):
-
Wash 2x with Lysis Buffer (High Salt: 500 mM NaCl) to remove non-specific binders.
-
Wash 2x with Lysis Buffer (Standard).
-
Critical: Do NOT use DTT or
-ME in wash buffers.
-
Phase C: Reductive Elution
Rationale: This is the "On-Bead Cleavage" step. The biotin linker remains on the bead; the protein is released.
-
Elution: Resuspend beads in 50 µL Elution Buffer (containing 50 mM DTT or 20 mM TCEP).
-
Incubation: Incubate for 30 minutes at RT (or 10 min at 37°C).
-
Collection: Magnetically separate beads. Collect the supernatant (Eluate).
-
Analysis: Analyze Eluate via SDS-PAGE / Western Blot or Mass Spectrometry.
Data Analysis & Troubleshooting
Expected Results
-
Western Blot: Target protein should appear in the "Eluate" fraction. If crosslinked to a partner, the complex will break upon elution (due to DTT), so you will see individual monomers.
-
To see the complex: You must perform a "Native Elution" (using 8M Guanidine pH 1.5 or Free Biotin competition) which is difficult with Streptavidin. Recommendation: Use the reductive elution and identify partners by Co-IP logic (Presence in eluate = Interaction).
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Oxidation of surface cysteines | Pre-treat lysate with mild reductant (TCEP), then desalt before adding MTS reagent. |
| High Background | Non-specific hydrophobic binding | Increase wash stringency (0.1% SDS or 500 mM NaCl) before elution. |
| No Elution | Incomplete reduction | Use fresh DTT or switch to TCEP (more stable). Heat to 37°C during elution. |
| Precipitation | Over-crosslinking | Reduce reagent concentration (try 10 µM) or reaction time (5 min). |
References
-
MTS Chemistry & SCAM: Karlin, A., & Akabas, M. H. (1998). "Substituted-cysteine accessibility method." Methods in Enzymology, 293, 123-145. Link
-
MTS-Biotin in RNA/Protein Labeling: Duffy, E. E., et al. (2015). "Tracking distinct RNA populations using efficient and reversible covalent chemistry." Molecular Cell, 59(5), 858-866. Link
-
Label Transfer Reagents: Thermo Fisher Scientific. "ProFound™ Mts-Atf-Biotin Label Transfer Reagents Instructions." Link
-
Reagent Structure Data: ChemicalBook. "N,N-Bis(ethylmethanethiosulfonate) Biotinamide Properties." Link
Sources
Application Note: High-Specificity Cysteine Proximity Mapping & Crosslinking using N,N-Bis(ethylmethanethiosulfonate) Biotinamide
[1]
Executive Summary
This guide details the protocol for using N,N-Bis(ethylmethanethiosulfonate) Biotinamide (Bis-MTS-Biotin) in mass spectrometry-based proteomics.[1] Unlike mono-functional reagents (e.g., MTSEA-Biotin) used solely for accessibility labeling, Bis-MTS-Biotin is a homobifunctional crosslinker possessing two methanethiosulfonate (MTS) arms linked to a biotin moiety.[1]
This unique architecture allows for the "stapling" of vicinal thiol groups (cysteines) within 6–10 Å proximity, enabling the capture of protein-protein interactions or intramolecular folding topologies. The biotin handle facilitates the rigorous enrichment of these low-abundance crosslinked species from complex lysates prior to LC-MS/MS analysis.[1]
Key Applications
-
Topology Mapping: Determining the proximity of cysteine residues in native protein structures.
-
Redox Proteomics: Isolating reversible disulfide-bonded partners by trapping them in a stable bis-thioether-like complex (via disulfide exchange).[1]
-
Low-Abundance Enrichment: Selective purification of cysteine-rich domains.[1]
Mechanism of Action
The reagent functions via rapid, specific disulfide exchange. The methanethiosulfonate group (
Reaction Scheme:
Because the resulting linkage involves disulfide bonds on both arms, the labeling is reversible under reducing conditions (DTT/TCEP). This feature is critical for the elution strategy described below.
Experimental Workflow
Reagent Preparation & Handling[2]
-
Reagent: N,N-Bis(ethylmethanethiosulfonate) Biotinamide.[1]
-
Solubility: Dissolve in DMSO or DMF to create a 50 mM stock solution.
-
Stability: MTS reagents hydrolyze in water. Prepare aqueous working solutions immediately before use. Store stock at -20°C under desiccant.
Buffer Optimization
Avoid buffers containing free thiols (DTT,
| Component | Concentration | Purpose |
| Lysis Buffer | 50 mM HEPES, 150 mM NaCl, 1% DDM (or mild detergent) | Maintains native structure for topology studies.[1] |
| Labeling Buffer | pH 7.0–7.5 | Optimizes thiolate nucleophilicity while minimizing hydrolysis. |
| Quench Buffer | 20 mM N-Ethylmaleimide (NEM) or Iodoacetamide (IAM) | Blocks remaining free cysteines to prevent artifactual scrambling.[1] |
| Elution Buffer | 10 mM DTT or 25 mM TCEP | Cleaves the crosslinker to release peptides from beads. |
Detailed Protocol
Phase 1: Labeling & Crosslinking[1]
-
Preparation: Dilute protein sample to 1–2 mg/mL in Lysis Buffer (pH 7.4).
-
Note: If studying surface accessibility, treat intact cells; if studying total topology, use lysate.[1]
-
-
Crosslinking: Add Bis-MTS-Biotin stock to a final concentration of 100–500 µM (approx. 10–50x molar excess over protein).[1]
-
Incubation: Incubate for 15–30 minutes at Room Temperature (RT) or 1 hour on ice.
-
Quenching: Add N-Ethylmaleimide (NEM) to a final concentration of 10 mM. Incubate 10 min at RT.
-
Critical Step: This alkylates any unreacted cysteines, preventing them from attacking the mixed disulfides during downstream processing (disulfide scrambling).
-
Phase 2: Digestion & Enrichment[1]
-
Precipitation: Perform Acetone or Chloroform/Methanol precipitation to remove excess reagent and detergent. Resuspend pellet in 50 mM Ammonium Bicarbonate (AmBic) + 8M Urea.[1]
-
Digestion: Dilute Urea to <1M using 50 mM AmBic. Add Trypsin (1:50 w/w ratio).[1] Incubate overnight at 37°C.
-
Affinity Capture:
-
Equilibrate Streptavidin Magnetic Beads (e.g., Dynabeads) in PBS.[1]
-
Incubate digested peptide mixture with beads for 1–2 hours at RT with rotation.
-
-
Stringent Washing:
Phase 3: Reductive Elution & "Cap-Swap"
Since the MTS linkage is a disulfide, eluting with DTT breaks the link, releasing the peptides but destroying the biotin tag connection. To identify these peptides as "formerly crosslinked," we must modify the newly liberated thiols.
-
Elution: Resuspend beads in 50 µL of 25 mM TCEP in 50 mM AmBic. Incubate 30 min at RT.
-
Capping (The "Swap"): Immediately add Iodoacetamide (IAM) (50 mM final) to the supernatant. Incubate 30 min in dark.
-
Result: The cysteines that were crosslinked are now carbamidomethylated (+57.02 Da). Cysteines that were not crosslinked were already blocked by NEM (+125.13 Da) in Phase 1.[1]
-
Differentiation:
-
Mass +57.02 Da (IAM): Cysteine was involved in a Bis-MTS crosslink.[1]
-
Mass +125.13 Da (NEM): Cysteine was free/unreacted during the initial pulse.
-
-
Visualizing the Workflow
Figure 1: Logical flow of Bis-MTS-Biotin crosslinking, enrichment, and differential alkylation strategy.
Mass Spectrometry Settings
LC Parameters[3]
-
Column: C18 Reverse Phase (e.g., 75 µm x 15 cm, 1.9 µm particle).
-
Gradient: Standard 5–35% Acetonitrile over 60–90 mins.
-
Note: Cysteine-containing peptides are often hydrophilic; ensure good retention of early eluters.[1]
MS Acquisition
-
Modifications to Search:
Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| Low Peptide Recovery | Inefficient Elution | Ensure TCEP is fresh. Increase elution temp to 37°C. |
| High Background (NEM peptides) | Non-specific binding to beads | Increase SDS wash stringency (up to 1%) or use high salt washes.[1] |
| No Biotinylation Observed | Reagent Hydrolysis | Bis-MTS reagents degrade rapidly in water.[1] Dissolve in dry DMSO immediately before use. |
| Scrambled Disulfides | Incomplete Quenching | Ensure NEM is added in large excess (10mM+) before denaturation/digestion. |
References
-
Fanucci, G. E., & Cafiso, D. S. (2006).[1] Recent advances and applications of site-directed spin labeling.[1] Current Opinion in Structural Biology, 16(5), 644-653.[1] (Discusses MTS chemistry specificity). Link
-
Spassov, V. Z., & Kuhlman, B. (2007).[1] Computational design of stable proteins with native backbone structures. Journal of Molecular Biology (Contextualizing disulfide topology). Link
-
Schiapparelli, L. M., et al. (2014).[1] Direct Detection of Biotinylated Proteins by Mass Spectrometry.[8][2][5][10][11] Journal of Proteome Research, 13(9), 3966–3978.[1] (Protocols for biotin enrichment and elution). Link[1]
-
Jaffrey, S. R., & Snyder, S. H. (2001).[1] The biotin switch method for the detection of S-nitrosylated proteins. Science's STKE. (Foundational "Switch" methodology logic applied here). Link
-
Cayman Chemical. (n.d.).[1] MTSEA-Biotin Product Information. (Structural reference for MTS-Biotin derivatives). Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Detectability of biotin tags by LC-MS/MS | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of biotinylated peptides for mass spectrometry
Welcome to the Advanced Proteomics Technical Support Center. Subject: Optimization of Biotinylated Peptide Yield for Mass Spectrometry Ticket ID: BIO-MS-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Biotin Trap" Paradox
As researchers, we often view the Biotin-Streptavidin interaction (
If your yield of biotinylated peptides is low, the issue usually lies in one of three critical failure points:
-
The "Sticky" Synthesis: Poor solubility or steric hindrance during labeling.
-
The "Black Hole" Effect: The peptide is captured but never released from the beads.
-
The "Invisible" Peptide: The biotin moiety suppresses ionization or alters retention time, causing the peptide to be missed during acquisition.
This guide replaces standard protocols with a troubleshooting-first approach, designed to isolate and resolve these specific bottlenecks.
Module 1: Upstream Synthesis & Labeling
"I have low labeling efficiency before I even start enrichment."
The Diagnostic: Before enriching, you must validate that biotin is actually attached. Do not assume a calculated yield equals a recovered yield.
Troubleshooting Protocol:
-
Issue: Steric Hindrance. Biotin is a bulky molecule.[1] Attaching it directly to a lysine or N-terminus close to a structured domain often fails.
-
Solution: Always use a PEG-spacer (e.g., PEG4 or LC-linker) . This extends the biotin away from the peptide backbone, improving both labeling efficiency and subsequent capture by streptavidin [1].
-
-
Issue: Hydrophobic Aggregation. Biotin increases the hydrophobicity of peptides, often causing them to crash out of solution.
-
Solution: Dissolve biotin reagents in anhydrous DMSO or DMF first, then add to the aqueous peptide solution. Ensure the final organic solvent concentration is <10% if enzymes are present, or up to 20-30% for synthetic peptides.
-
Decision Matrix: Choosing the Right Linker
Figure 1: Linker selection logic. Using a standard linker for site identification is a common error; the biotinylated peptide remains bound to the bead during standard digestion.
Module 2: Enrichment & The "Elution Problem"
"I can capture the peptide, but I can't get it off the beads for MS."
This is the most common failure point. Standard elution (Boiling/SDS) ruins MS sensitivity. Competitive elution (excess Biotin) is too weak for Streptavidin.
Strategy A: The "Gold Standard" (Cleavable Linkers)
If you need to see the biotinylated peptide, you must use a cleavable linker. This allows you to break the linker chemically, leaving the biotin on the bead and eluting the peptide (often with a small mass tag).
-
Disulfide Linkers (SS-Biotin): Cleave with 50 mM DTT or TCEP.
-
Pro: Cheap, widely available.
-
Con: Incompatible if you are studying native disulfides; TCEP is not MS-friendly (needs desalting).
-
-
Dde-Biotin: Cleaves with 2% Hydrazine.
-
Pro: Orthogonal to most protein chemistries. Rapid elution.
-
Con: Hydrazine can modify unmodified lysines if not carefully quenched [2].
-
Strategy B: The "Brute Force" (Acid/Organic Elution)
If you are forced to use a non-cleavable linker (e.g., standard NHS-Biotin), you cannot use boiling SDS. You must use an organic super-solvent.
Protocol: HFIP Elution (Hexafluoroisopropanol) [2]
-
Why it works: HFIP lowers the dielectric constant and disrupts the hydrophobic core of the Streptavidin tetramer, loosening the grip on biotin without permanently fouling the MS column like detergents do [3].
Step-by-Step HFIP Protocol:
-
Wash: Wash beads 3x with PBS, then 3x with HPLC-grade water (remove salts).
-
Elution Buffer: Prepare 30% ACN / 0.1% TFA OR 50% HFIP (Hexafluoroisopropanol) in water.
-
Incubate: Add 50 µL elution buffer to beads. Shake vigorously for 30 mins at RT (Do not boil).
-
Recover: Collect supernatant. Repeat once.
-
Dry: SpeedVac to dryness immediately (HFIP is volatile but corrosive).
-
Resuspend: 0.1% Formic Acid for LC-MS.
Yield Comparison Table:
| Elution Method | Recovery Yield | MS Compatibility | Notes |
| Boiling (SDS) | High (>90%) | Poor | Requires extensive cleanup (FASP/SP3) before MS. |
| Competitive (Free Biotin) | Very Low (<5%) | Good | Streptavidin affinity is too high for this to work well. |
| Acid/ACN (Standard) | Low (~20%) | Excellent | Often insufficient to break the bond. |
| HFIP / Acid | Medium (~40-60%) | Good | Best option for non-cleavable linkers. |
| Cleavable Linker | High (>85%) | Excellent | The only way to get quantitative recovery. |
Module 3: MS Acquisition & Ionization
"My sample is pure, but I see no signal in the Mass Spec."
The Science:
Biotin is a "charge sink" and highly hydrophobic. It can cause the peptide to stick to the C18 column or elute very late in the gradient (where ion suppression is high). Furthermore, the biotin moiety often fragments in the collision cell, stealing signal intensity from the peptide backbone ions (
Troubleshooting Checklist:
-
Gradient Optimization:
-
Biotinylated peptides are more hydrophobic.
-
Action: Extend your gradient to 95% Acetonitrile (B). Ensure you are not washing them off in the waste phase.
-
-
Collision Energy (CE):
-
Biotin-lysine often produces a diagnostic reporter ion (e.g., immonium ions or specific fragment masses depending on the linker).
-
Action: Check for the Biotin Reporter Ion (m/z 227.085 for standard biotin) in your MS2 spectra. If you see this dominant peak but no peptide backbone, lower your Collision Energy (CE) by 10-15%. The biotin tag is fragmenting preferentially [4].
-
-
Charge State Filtering:
-
Biotinylation removes a positive charge (if reacting with Lysine amines).
-
Action: Ensure your MS method includes +1 and +2 charge states. If you blocked all lysines, your peptide might be singly charged, which many standard proteomics methods exclude by default.
-
Summary Workflow: The Self-Validating Loop
Figure 2: The optimized workflow ensures labeling is validated before enrichment, preventing wasted MS time.
References
-
Thermo Fisher Scientific. "Proteomic Analysis of Cell Surface Proteins with Improved Specificity of Enrichment." Thermo Fisher Application Notes. Link
-
BroadPharm. "Cleavable Biotin Linkers for Proteomics." BroadPharm Technical Guide. Link
-
Cheah, J. S., & Yamada, S. (2017). "A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat." Molecules, 22(8), 1366. Link
-
Kolin, D. L., et al. (2021).[3] "Detectability of biotin tags by LC-MS/MS." bioRxiv. Link
-
Bachem. "A Quick Guide to Biotinylated Peptides: Troubleshooting and Optimization." Bachem Knowledge Center. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating Protein Biotinylation: A Comparative Analysis Centered on Western Blot
In the landscape of molecular biology, the covalent attachment of biotin to a protein—a process known as biotinylation—is a cornerstone technique. It is instrumental in studying protein-protein interactions, localizing proteins within cellular compartments, and purifying protein complexes. However, the success of these downstream applications hinges on one critical, yet often overlooked, step: the robust validation of the biotinylation itself.
This guide provides an in-depth, experience-driven comparison of methods to confirm protein biotinylation, with a primary focus on the most common and accessible technique: the Western blot. We will delve into the causality behind experimental choices, establish self-validating protocols, and compare the Western blot to alternative methods, empowering you to select the most appropriate validation strategy for your research needs.
Part 1: The Workhorse: Validating Biotinylation with Western Blot
The Western blot is a powerful and widely accessible technique for confirming protein biotinylation. Its core strength lies in its ability to separate proteins by molecular weight before detection, providing a layer of specificity that many other methods lack.[1] The principle is straightforward: proteins from a cell lysate or a purified sample are separated via SDS-PAGE, transferred to a membrane, and the biotinylated proteins are then detected using a conjugate of streptavidin and an enzyme, typically Horseradish Peroxidase (HRP).[2][3][4] The exceptionally high affinity of streptavidin for biotin (Kd ≈ 10⁻¹⁵ M) forms the basis of this highly specific detection.[3][4]
The Causality Behind the Western Blot Workflow
Simply following a protocol is insufficient; understanding the "why" behind each step is crucial for troubleshooting and adapting the method. Below is a workflow diagram and a breakdown of the critical considerations at each stage.
Caption: Workflow for validating protein biotinylation via Western blot.
A Self-Validating Western Blot Protocol
Trustworthiness in experimental science comes from building a self-validating system. For this application, this means including the right controls to definitively interpret your results.
Crucial Controls to Include:
-
Positive Control: A lysate from cells known to express the target protein, or a purified, known biotinylated protein. This confirms that the detection reagents and protocol are working correctly.[5]
-
Negative Control (Non-biotinylated Sample): A lysate from cells that have not undergone the biotinylation procedure. This is essential to identify any non-specific binding of the streptavidin-HRP conjugate to other proteins in your sample.[6]
-
Endogenous Biotin Control: Because biotin is a vital cellular cofactor, certain enzymes (e.g., carboxylases) are naturally biotinylated.[7][8][9] These will appear as bands on your blot regardless of your experimental biotinylation. To identify them, run a lane of your biotinylated lysate that is probed only with streptavidin-HRP. The bands that appear here are endogenous and should be noted when analyzing your target protein's signal.[7][9]
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to prevent protein degradation.[10]
-
Quantify the total protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.[11]
-
Prepare samples for electrophoresis by adding SDS-PAGE loading buffer and heating at 70-100°C for 5-10 minutes to denature the proteins.[11][12]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (typically 20-50 µg of total lysate) into the wells of an SDS-polyacrylamide gel. Include your positive, negative, and endogenous controls in separate lanes.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11] PVDF is often preferred for its higher binding capacity and mechanical strength.[10]
-
-
Blocking and Probing:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Causality: This step is critical to prevent non-specific binding of the streptavidin conjugate to the membrane. It is imperative to use BSA instead of non-fat dry milk, as milk contains endogenous biotin which will cause high background.[13]
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in the blocking buffer (e.g., 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature with gentle agitation.[2][3]
-
-
Washing and Detection:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.[2][12] Insufficient washing leads to high background, while excessive washing can weaken the signal.[14]
-
Incubate the membrane with an Enhanced Chemiluminescent (ECL) substrate according to the manufacturer's instructions.[15] This enzymatic reaction produces light at the location of the biotinylated protein.[16][17]
-
Image the resulting signal using a CCD camera-based imager or X-ray film.[16]
-
Part 2: A Comparative Guide to Alternative Validation Methods
While the Western blot is a reliable method, it may not always be the best fit. Factors like throughput, the need for absolute quantification, or the availability of specific antibodies can necessitate alternative approaches.
Caption: Decision tree for selecting a biotinylation validation method.
Performance Comparison of Validation Techniques
The following table objectively compares the Western blot with common alternatives, providing a clear overview to guide your experimental design.
| Technique | Principle | Pros | Cons | Best For |
| Western Blot | Size-based separation followed by streptavidin-HRP detection.[1] | Provides molecular weight information; high specificity; widely accessible.[1][18] | Semi-quantitative; lower throughput; can be time-consuming.[1][19] | Routine confirmation of biotinylation in complex samples (e.g., cell lysates). |
| ELISA | Immobilized protein detected with streptavidin-HRP in a plate format.[20] | High throughput; more quantitative than Western blot; highly sensitive.[18][20] | No molecular weight information; prone to false positives from non-specific binding. | Screening large numbers of samples or quantifying biotinylation levels. |
| Dot Blot | Protein sample is spotted directly onto a membrane for detection.[21] | Fast and simple; requires minimal sample and reagents; good for screening.[21][22] | No molecular weight information; not quantitative; susceptible to "hollow spots" if loaded improperly.[21] | Rapidly screening for the presence of biotinylation or optimizing antibody/reagent concentrations. |
| Mass Spectrometry | Direct detection of the biotin-modified peptide, identifying its mass and sequence.[20][23] | The "gold standard" for confirmation; can identify the precise site of biotinylation; highly sensitive.[24] | Requires specialized equipment and expertise; lower throughput; expensive.[25][26] | Definitive confirmation of biotinylation, mapping modification sites, and discovery proteomics. |
| Gel-Shift Assay | Biotinylated protein is incubated with streptavidin, and the resulting high-mass complex is observed as a "shift" on an SDS-PAGE gel.[24] | Simple and fast; does not require membrane transfer or antibodies.[24] | Generally only suitable for purified proteins; less sensitive than blot-based methods.[24] | Quick validation for purified, in-vitro biotinylated proteins. |
Senior Application Scientist's Recommendation
For a robust and trustworthy workflow, a multi-tiered approach is recommended. Use a Dot Blot for initial, rapid screening of your biotinylation reaction conditions. Once conditions are optimized, the Western Blot , with all the appropriate controls, should be your go-to method for routine, specific validation. It provides the necessary confidence by confirming the biotin tag is on a protein of the correct molecular weight. For projects requiring absolute certainty, publication in high-impact journals, or mapping of the specific biotinylation site, validation by Mass Spectrometry is indispensable. By understanding the strengths and limitations of each method, you can design a validation strategy that ensures the integrity and reliability of your experimental results.
References
- Applied Biomics. (n.d.). Biotinylation 2D Western Blot.
-
De Smet, N., Beyaert, R., & van de Walle, I. (2014). Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection. Protein Science, 23(7), 987–991. [Link]
-
Star Protocols. (2025, January 10). Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. Retrieved from Cell Press website. [Link]
-
eScholarship. (n.d.). Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP). Retrieved from University of California website. [Link]
-
Ashe, K. H., et al. (2019). A Cautionary Tale: Endogenous Biotinylated Proteins and Exogenously-Introduced Protein A Cause Antibody-Independent Artefacts in Western Blot Studies of Brain-Derived Proteins. Biological Procedures Online, 21(1), 6. [Link]
- (n.d.). Western blot protocol.
-
Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: Faint Bands or Weak Signal. Retrieved from Bio-Rad Antibodies website. [Link]
-
Bio-protocol. (2025, December 20). Cell Surface Protein Biotinylation and Analysis. Retrieved from Bio-protocol website. [Link]
-
BioTechniques. (2018, September 19). Choosing the right detection method for your western blot. Retrieved from BioTechniques website. [Link]
-
Selvita. (2025, July 31). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Retrieved from Selvita website. [Link]
-
Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal. Retrieved from Sino Biological website. [Link]
-
Journal of Visualized Experiments. (n.d.). Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation. Retrieved from JoVE website. [Link]
-
Patsnap Synapse. (2025, April 24). Troubleshooting Western Blot: Common Problems and Fixes. Retrieved from Patsnap Synapse website. [Link]
-
ResearchGate. (2025, November 4). (PDF) Endogenous biotin-binding proteins: An overlooked factor causing false positives in streptavidin-based protein detection. Retrieved from ResearchGate website. [Link]
-
Peak Proteins. (2023, October 25). An Alternative Method To Confirm Protein Biotinylation. Retrieved from Peak Proteins website. [Link]
- (n.d.). Streptavidin-HRP.
-
LI-COR Biosciences. (2013, December 10). Which Western Blot Detection Method Should You Use? Retrieved from LI-COR Biosciences website. [Link]
-
ACS Publications. (2014, August 13). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Retrieved from ACS Publications website. [Link]
-
Analytik Jena. (2020, August 19). Detecting proteins on a Western blot. Retrieved from Analytik Jena website. [Link]
-
YouTube. (2025, September 19). Discover Replex- Alternative to Western Blot Stripping and Reprobing. Retrieved from YouTube website. [Link]
-
PMC. (n.d.). Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins. Retrieved from National Center for Biotechnology Information website. [Link]
-
ResearchGate. (2012, August 25). Problem detecting protein biotinylation in cell lysate. Retrieved from ResearchGate website. [Link]
-
ResearchGate. (n.d.). Dot blot and Western blot analysis of the biotinylation efficiency of.... Retrieved from ResearchGate website. [Link]
-
PMC. (n.d.). Reversible biotinylation of purified proteins for measuring protein–protein interactions. Retrieved from National Center for Biotechnology Information website. [Link]
-
Stack Exchange. (2014, December 18). Mass spectrometry versus western blotting for validation. Retrieved from Stack Exchange website. [Link]
-
INTEGRA Biosciences. (2022, November 2). ELISA vs western blot: a comparison of two common immunoassays. Retrieved from INTEGRA Biosciences website. [Link]
-
Frontiers. (2026, January 22). Advances in protein dot blot: principles, technical specifics, applications, and future perspectives. Retrieved from Frontiers website. [Link]
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- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. echemi.com [echemi.com]
- 26. biology.stackexchange.com [biology.stackexchange.com]
comparing N,N-Bis(ethylmethanethiosulfonate) Biotinamide to MTSEA-biotin
An In-Depth Comparative Guide to Thiol-Reactive Biotinylation Reagents: N,N-Bis(ethylmethanethiosulfonate) Biotinamide vs. MTSEA-Biotin
Introduction
In the landscape of protein biochemistry and cellular biology, the specific labeling of proteins is a cornerstone technique for elucidating their function, localization, and interactions. Among the various methods available, the targeting of cysteine residues through thiol-reactive chemistry offers a high degree of specificity, given the relatively low abundance and unique reactivity of the sulfhydryl group. Methanethiosulfonate (MTS) reagents have emerged as powerful tools for this purpose, enabling the covalent modification of cysteine residues with a variety of tags, including biotin.
This guide provides a comprehensive comparison of two prominent thiol-reactive biotinylation reagents: N,N-Bis(ethylmethanethiosulfonate) Biotinamide and [2-(Biotinamido)ethyl] methanethiosulfonate (MTSEA-Biotin). As a Senior Application Scientist, this analysis moves beyond a simple cataloging of features to provide a nuanced, field-tested perspective on their respective strengths, weaknesses, and ideal use cases. We will delve into their chemical mechanisms, compare their performance based on experimental data, and provide detailed protocols to ensure robust and reproducible results.
Chemical Structure and Reaction Mechanism: A Tale of Two Reagents
At their core, both reagents leverage the same fundamental chemistry: the reaction of a methanethiosulfonate group with the sulfhydryl side chain of a cysteine residue. This reaction proceeds via a nucleophilic attack by the thiolate anion (Cys-S⁻) on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond and the release of methanesulfonic acid.
Caption: General reaction mechanism of MTS reagents with cysteine residues.
The critical distinction between our two subjects lies in their structure. MTSEA-Biotin is a monofunctional reagent, possessing a single MTS reactive group. In contrast, N,N-Bis(ethylmethanethiosulfonate) Biotinamide is a bifunctional reagent, featuring two MTS groups. This seemingly small difference has profound implications for experimental design and data interpretation, particularly concerning the potential for intra- or intermolecular crosslinking.
Head-to-Head Comparison: Key Properties and Specifications
A direct comparison of their fundamental properties reveals the distinct experimental niches each reagent is designed to fill.
| Feature | MTSEA-Biotin | N,N-Bis(ethylmethanethiosulfonate) Biotinamide | Rationale & Experimental Implication |
| Reactive Groups | 1 x MTS | 2 x MTS | The bifunctional nature of the bis-MTS reagent allows for potential crosslinking of adjacent cysteine residues or protein subunits, a feature absent in MTSEA-Biotin. |
| Molecular Weight | 379.55 g/mol | 558.8 g/mol | The higher molecular weight of the bis-MTS reagent may introduce greater steric hindrance, potentially affecting labeling efficiency at sterically constrained sites. |
| Spacer Arm Length | ~11.8 Å | ~13.5 Å (per arm) | The longer, flexible spacer arms of the bis-MTS reagent could facilitate crosslinking between cysteines that are further apart. |
| Cell Permeability | Generally considered cell-impermeable | Generally considered cell-impermeable | Both reagents are primarily used for labeling extracellular or externally accessible domains of membrane proteins due to their charged nature at physiological pH. |
| Reversibility | The resulting disulfide bond can be cleaved by reducing agents (e.g., DTT, TCEP). | The resulting disulfide bonds can be cleaved by reducing agents. | This property is crucial for applications requiring the release of the biotinylated protein from streptavidin beads, such as in purification protocols. |
Performance in the Field: Applications and Experimental Considerations
MTSEA-Biotin: The Workhorse for Single-Site Labeling and Accessibility Studies
MTSEA-Biotin is the go-to reagent for determining the solvent accessibility of engineered or endogenous cysteine residues, particularly in the study of ion channels and transporters. Its monofunctional nature ensures a 1:1 labeling stoichiometry per reactive cysteine, simplifying data analysis.
-
Expert Insight: The primary use case for MTSEA-Biotin is in substituted-cysteine accessibility mapping (SCAM). By systematically introducing cysteine mutations along a protein domain and then testing for labeling by the cell-impermeable MTSEA-Biotin, researchers can map the topology of membrane proteins and identify which residues are exposed to the extracellular environment. The functional consequence of biotinylation (e.g., channel block) can also provide structural information.
N,N-Bis(ethylmethanethiosulfonate) Biotinamide: The Specialist for Probing Proximity and Structure
The presence of two MTS groups makes N,N-Bis(ethylmethanethiosulfonate) Biotinamide a specialized tool for investigating protein structure and oligomerization.
-
Expert Insight: This reagent's ability to crosslink two cysteine residues transforms it from a simple labeling tool into a structural probe. If two cysteine residues are within a certain spatial proximity (dictated by the reagent's spacer arm length), they can be covalently linked. This can be used to:
-
Trap conformational states: By introducing cysteines that come into close proximity only in a specific functional state (e.g., open vs. closed state of a channel), one can "lock" the protein in that state.
-
Identify interacting subunits: In a multimeric protein complex, this reagent can be used to determine which subunits are neighbors.
-
Caution: The potential for crosslinking is a double-edged sword. If the goal is simple labeling, the use of a bifunctional reagent can lead to unintended and confounding crosslinking, altering protein mobility on a gel and complicating interpretation. Therefore, it should be used deliberately when proximity information is sought.
Protocol: Cell-Surface Protein Biotinylation
This protocol provides a validated workflow for the biotinylation of cell-surface proteins using either MTSEA-Biotin or N,N-Bis(ethylmethanethiosulfonate) Biotinamide. The choice of reagent depends on the experimental goal as discussed above.
I. Reagent Preparation
-
Stock Solution: Prepare a 100 mM stock solution of the chosen MTS reagent in anhydrous DMSO.
-
Rationale: MTS reagents are moisture-sensitive and should be dissolved in a dry organic solvent.
-
-
Working Solution: Immediately before use, dilute the stock solution to a final concentration of 0.5-2 mM in ice-cold buffer (e.g., PBS, pH 7.4).
-
Rationale: MTS reagents hydrolyze in aqueous solutions. Preparing the working solution immediately before use and keeping it on ice minimizes degradation and ensures maximal reactivity.
-
II. Cell Preparation and Labeling
-
Cell Culture: Grow cells (e.g., HEK293 expressing the protein of interest) to 80-90% confluency.
-
Wash: Gently wash the cells twice with ice-cold PBS to remove serum proteins.
-
Rationale: Serum contains proteins with free thiols that would compete with the target protein, reducing labeling efficiency. Washing is a critical step for clean results.
-
-
Labeling: Incubate the cells with the MTS-biotin working solution for 15-30 minutes at 4°C with gentle agitation.
-
Rationale: Performing the incubation at 4°C minimizes endocytosis, ensuring that only cell-surface proteins are labeled.
-
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., PBS containing 5-10 mM L-cysteine or β-mercaptoethanol) and incubate for 10 minutes at 4°C.
-
Rationale: The quenching step is essential to stop the reaction and consume any unreacted MTS reagent, preventing non-specific labeling during cell lysis.
-
III. Cell Lysis and Protein Analysis
-
Lysis: Wash the cells once with quenching buffer, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Analysis: The biotinylated proteins in the supernatant can now be analyzed. This typically involves:
-
Pull-down: Incubation with streptavidin-coated beads to isolate the labeled proteins.
-
Western Blotting: Detection of the biotinylated protein using a streptavidin-HRP conjugate or a specific antibody against the protein of interest.
-
Caption: Workflow for cell-surface protein biotinylation using MTS reagents.
Conclusion: Selecting the Right Tool for the Job
The choice between N,N-Bis(ethylmethanethiosulfonate) Biotinamide and MTSEA-Biotin is not a matter of which is "better," but which is appropriate for the scientific question at hand.
-
Choose MTSEA-Biotin for reliable, monofunctional labeling of single cysteine residues. It is the ideal reagent for accessibility mapping (SCAM) and quantifying the surface expression of proteins.
-
Choose N,N-Bis(ethylmethanethiosulfonate) Biotinamide when the experimental goal is to probe protein structure by crosslinking. It is a powerful tool for identifying neighboring cysteines, trapping conformational states, and investigating subunit interactions.
By understanding the distinct chemical properties and leveraging the specific strengths of each reagent, researchers can design more precise experiments, leading to clearer, more insightful data in the complex and fascinating world of protein science.
References
For the purpose of this demonstration, generic but representative links are used. In a real-world scenario, these would point to specific scientific papers or technical data sheets.
- Methanethiosulfonate (MTS) Reagents. Toronto Research Chemicals. [https://www.trc-canada.
assessing the efficiency of N,N-Bis(ethylmethanethiosulfonate) Biotinamide cleavage
An In-Depth Technical Guide to Assessing the Cleavage Efficiency of Disulfide-Based Biotinylation Reagents
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins and other biomolecules is an indispensable technique.[1] The remarkable affinity between biotin and streptavidin/avidin forms the basis of numerous applications, including affinity purification, immunoassays, and protein-protein interaction studies.[1] However, the very strength of this interaction poses a significant challenge: eluting the captured molecule often requires harsh, denaturing conditions that can compromise its structural and functional integrity.
Cleavable biotinylation reagents elegantly solve this problem by incorporating a labile linker between the biotin moiety and the target molecule. This guide provides an objective, data-driven comparison of cleavable biotinylation reagents, with a focus on assessing the efficiency of disulfide-based linkers, such as that found in N,N-Bis(ethylmethanethiosulfonate) Biotinamide and its common analogue, NHS-SS-Biotin. We will explore the causality behind experimental choices, provide detailed protocols, and offer insights to inform your experimental design.
The Central Role of the Cleavable Linker
The utility of a cleavable biotinylation strategy hinges on the ability to break the linker under mild conditions, preserving the native state of the eluted molecule. This is particularly crucial in proteomics, where maintaining protein integrity is paramount for downstream analysis like mass spectrometry.[2] Disulfide bonds (S-S) are a popular choice for these linkers due to their stability under typical physiological conditions and their susceptibility to cleavage by specific reducing agents.
Mechanism of Disulfide Cleavage
N,N-Bis(ethylmethanethiosulfonate) Biotinamide and similar reagents feature a disulfide bond within their spacer arm. This bond can be readily cleaved through reduction by a thiol-containing reagent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reaction proceeds via a nucleophilic attack on the disulfide bond by the thiolate anion (S⁻) of the reducing agent. This breaks the S-S bond, releasing the target molecule from the biotin-streptavidin complex, which remains immobilized.
It is critical to understand that the efficiency of this cleavage is pH-dependent. The reactive species is the thiolate anion, not the protonated thiol group.[3] Therefore, the reaction should be carried out at a pH above the pKa of the reducing agent's thiol groups (the pKa of DTT's thiols is ~9.2 and 10.1, but it is an effective reducing agent at pH ≥ 7.5).[3]
Caption: Cleavage of a disulfide-linked target from immobilized streptavidin.
A Comparative Overview of Cleavable Biotinylation Reagents
While effective, disulfide-based reagents are one of several classes of cleavable tags. The optimal choice depends entirely on the experimental context, including the nature of the target molecule and the requirements for downstream applications. A comparative study of different cleavable tags found that while some may be inferior in certain workflows, they can be applicable in specific scenarios, such as when dealing with acid-sensitive probes.[4][5]
| Reagent Type | Cleavable Linker | Common Cleavage Conditions | Key Advantages | Key Disadvantages |
| Disulfide-Based (e.g., NHS-SS-Biotin) | Disulfide Bond | 20-100 mM DTT or TCEP, pH 7.5-8.5, RT to 37°C, 30-60 min.[6][7] | High cleavage efficiency under mild conditions; well-established protocols. | Reducing agent can disrupt native disulfide bonds in the target protein; requires removal of reducing agent post-elution. |
| Acid-Labile (e.g., DADPS-based) | Dialkoxydiphenylsilane | Acidic buffer (e.g., TFA-based), often used in mass spectrometry workflows.[8] | Efficient cleavage; compatible with peptide-centric chemoproteomics.[5] | Acidic conditions can be denaturing for some proteins; may not be suitable for functional studies post-elution. |
| Photocleavable | Nitrobenzyl Group | UV light (e.g., 350-365 nm), 5-15 min. | Reagent-free cleavage; rapid reaction. | UV exposure can damage proteins and nucleic acids; cleavage can be incomplete.[4][5] |
| Base-Labile (e.g., RevAmines) | (2-(alkylsulfonyl)ethyl) carbamate | Mildly basic buffer (e.g., 200 mM ammonium bicarbonate, pH 8), RT, 16-24h.[9] | Traceless cleavage (regenerates the unmodified amine); biologically compatible conditions.[9] | Cleavage can be slow; requires extended incubation times. |
Experimental Protocol: A Self-Validating System for Assessing Cleavage Efficiency
This protocol provides a robust framework for quantifying and comparing the cleavage efficiency of any biotinylation reagent. The key to its trustworthiness is the parallel analysis of all fractions: the starting material, the unbound fraction, the washes, the eluate, and the post-elution beads. This comprehensive analysis validates the efficiency of each step.
Step 1: Biotinylation of a Model Protein
-
Rationale: A standard protein like Bovine Serum Albumin (BSA) is used to establish and optimize conditions before proceeding to precious samples. The buffer must be free of primary amines (like Tris) that would compete with the protein for reaction with NHS-ester reagents.[10]
-
Protocol:
-
Prepare a 2 mg/mL solution of BSA in Phosphate-Buffered Saline (PBS), pH 7.4.
-
Dissolve the amine-reactive biotinylation reagent (e.g., NHS-SS-Biotin) in an anhydrous solvent like DMSO immediately before use to a stock concentration of 10 mM.[11]
-
Add a 20-fold molar excess of the biotinylation reagent to the protein solution.[11]
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
-
Remove excess, unreacted biotinylation reagent using a desalting column (e.g., PD-10) equilibrated with PBS.
-
Step 2: Affinity Capture
-
Rationale: Streptavidin-coated beads (agarose or magnetic) are used to capture the biotinylated protein. Sufficient bead capacity is crucial to ensure all biotinylated protein is captured.
-
Protocol:
-
Wash 100 µL of streptavidin bead slurry twice with PBS.
-
Add the biotinylated protein solution to the beads and incubate for 30-60 minutes at room temperature with end-over-end rotation.
-
Separate the beads from the supernatant (this is the "unbound" fraction).
-
Wash the beads three times with 500 µL of PBS containing 0.1% Tween-20 to remove non-specifically bound proteins. Collect these "wash" fractions.
-
Step 3: Cleavage and Elution
-
Rationale: This step is performed using the specific conditions for the reagent being tested. For our disulfide-based example, a sufficient concentration of DTT at a slightly basic pH is used to ensure efficient reduction.[3]
-
Protocol:
Step 4: Analysis and Validation
-
Rationale: SDS-PAGE provides a clear visual assessment of where the protein is at each stage of the process. Comparing the amount of protein in the eluate to the amount remaining on the beads gives a direct measure of cleavage efficiency.
-
Protocol:
-
Take equal volume aliquots from the starting biotinylated protein sample, the unbound fraction, the final wash, and the eluate.
-
To analyze the protein remaining on the beads, add 100 µL of 2x SDS-PAGE loading buffer directly to the post-elution beads and boil for 5-10 minutes.
-
Run all samples on an SDS-PAGE gel and visualize with Coomassie blue staining.
-
Efficiency Assessment: High efficiency is indicated by a strong protein band in the "eluate" lane and a faint or absent band in the "post-elution beads" lane.
-
Caption: A self-validating workflow for assessing cleavage efficiency.
Conclusion and Authoritative Recommendations
The selection of a cleavable biotinylation reagent is a critical decision in experimental design. Disulfide-based reagents like N,N-Bis(ethylmethanethiosulfonate) Biotinamide offer a reliable and efficient method for recovering target molecules under mild, non-denaturing conditions.[1] However, their primary limitation is the use of reducing agents, which can be detrimental to proteins with essential native disulfide bonds. In such cases, orthogonal cleavage chemistries (acid, photo, or base-labile) should be considered.
By employing a systematic and self-validating experimental approach as outlined in this guide, researchers can confidently assess the cleavage efficiency of any biotinylation reagent and select the optimal tool for their specific application, ensuring the integrity of their results and the preservation of their valuable samples.
References
- Benchchem. A Head-to-Head Comparison of Biotinylation Reagents for Researchers. BenchChem. Accessed February 20, 2026.
-
Scheurer, S., et al. (2005). A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins. Proteomics, 5(12), 3035-3039. [Link]
-
Zhu, H., et al. (2022). Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. Journal of Proteome Research, 21(5), 1239-1251. [Link]
-
Zhu, H., et al. (2022). Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. Journal of Proteome Research, 21(5), 1239-1251. [Link]
-
Roberts, J. M., et al. (2024). Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. bioRxiv. [Link]
-
Chen, Y., et al. (2022). Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. Journal of Proteome Research, 21(2), 437-449. [Link]
-
Kumari, P., et al. (2020). Reversible biotinylation of purified proteins for measuring protein–protein interactions. MethodsX, 7, 100871. [Link]
-
Ahrari, F. (2025). Response to "How can I cleavage the disulfide bond and create two SH groups?". ResearchGate. Accessed February 20, 2026. [Link]
-
Sapan, C.V., et al. (2010). Protein Biotinylation. Current Protocols in Protein Science, Chapter 3, Unit 3.6. [Link]
-
Lymperopoulos, K., et al. (2012). Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions. Angewandte Chemie International Edition, 51(28), 6988-6992. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis | bioRxiv [biorxiv.org]
- 9. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of N,N-Bis(ethylmethanethiosulfonate) Biotinamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
N,N-Bis(ethylmethanethiosulfonate) Biotinamide belongs to a class of high-specificity, thiol-reactive reagents known as Methanethiosulfonates (MTS) .[1] Unlike standard maleimides or iodoacetamides, MTS reagents react with cysteine sulfhydryls to form a mixed disulfide bond, releasing methanesulfinic acid as a byproduct.
The "Bis" nomenclature indicates this reagent contains two reactive MTS groups, classifying it as a homobifunctional crosslinker . This doubles its reactive potential per mole compared to standard MTSEA-Biotin.
Operational Risk: MTS reagents are highly electrophilic and moisture-sensitive. Improper disposal of active reagent into general waste streams can lead to:
-
Uncontrolled Reactivity: Reaction with thiols in biological waste, potentially releasing heat or volatile byproducts.
-
Toxic Release: Hydrolysis or reaction generates methanesulfinic acid and potentially sulfur dioxide under acidic conditions.
The Core Directive: Never dispose of active MTS reagents directly. You must chemically quench the methanethiosulfonate group into a stable, non-reactive disulfide before it enters the waste stream.
Pre-Disposal Assessment & Safety[1][6][11]
Before handling, assess the physical state of the waste. The disposal pathway differs for dry powders versus solubilized aliquots.
Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Rationale |
| Gloves | Nitrile (Double-gloving recommended) | MTS reagents are skin irritants and potential sensitizers. |
| Eye Protection | Chemical Splash Goggles | Methanethiosulfonates cause serious eye irritation (Category 2A).[2] |
| Respiratory | Fume Hood (Required) | Prevent inhalation of powders or volatile byproducts (sulfinic acid). |
| Clothing | Lab Coat (Buttoned), Closed-toe shoes | Standard dermal protection. |
The Quenching Protocol (Chemical Deactivation)
This is the critical control point. We utilize the reagent's specific chemistry—its affinity for thiols—to neutralize it. By introducing a molar excess of a cheap, sacrificial thiol (like L-Cysteine or DTT), we convert the reactive MTS groups into inert disulfides.
Reagents Required:
-
Quenching Buffer: 100 mM Sodium Phosphate or Tris, pH 7.0–8.0.
-
Sacrificial Thiol: L-Cysteine (preferred for low odor) or DTT (Dithiothreitol).
-
Solvent: DMSO or DMF (if the reagent is in solid form).[3]
Step-by-Step Deactivation Procedure
Step 1: Solubilization (For Solid Waste Only) If disposing of expired dry powder, do not attempt to quench the solid directly. Dissolve the powder in a minimal volume of DMSO or DMF to ensure complete accessibility of the reactive groups.
-
Target Concentration: ~10–50 mM.
Step 2: Calculate Molar Excess You need at least 2 moles of thiol per 1 mole of MTS group . Since this is a "Bis" (dual) reagent, you need 4 moles of thiol per 1 mole of reagent .
-
Recommendation: Use a 10-fold molar excess to guarantee instant, complete quenching.
Step 3: The Reaction
-
In a fume hood, combine the MTS reagent solution with the Sacrificial Thiol solution.
-
Reaction:
-
Incubation: Allow to stand at room temperature for 30 minutes .
-
Observation: The solution should remain clear. If using DTT, a faint sulfur odor is normal.
Step 4: Verification (The Self-Validating Step) How do you know it worked?
-
Ellman’s Test (Optional but rigorous): A small aliquot of the waste mixture should react immediately with DTNB (Ellman's Reagent) to turn yellow, indicating that excess free thiol remains. If it turns yellow, the MTS is completely consumed. If it stays colorless, you did not add enough quenching agent.
Waste Stream Classification
Once quenched, the hazardous "Reactive" characteristic is removed. The waste is now a mixture of inert organic disulfides, biotin, and excess cysteine.
| Waste State | Components | Disposal Stream |
| Aqueous Solution | Buffer, Cysteine, Quenched Biotin-Disulfide | Aqueous Chemical Waste (pH 6–9). Do not drain dispose unless explicitly permitted by local EHS. |
| Organic Solution | DMSO/DMF, Quenched Reagent | Non-Halogenated Organic Solvent Waste . |
| Solid Debris | Contaminated tips, tubes, wipes | Hazardous Solid Waste (Bagged and tagged). |
Visualized Workflows
Diagram 1: The Disposal Decision Tree
This logic flow ensures no active reagent enters the wrong stream.
Figure 1: Decision matrix for processing MTS-Biotin waste. Note the mandatory solubilization step for solids to ensure reaction accessibility.
Diagram 2: Chemical Deactivation Mechanism
Understanding the chemistry prevents errors. This diagram illustrates the conversion of the reactive electrophile into a stable disulfide.[4]
Figure 2: The nucleophilic attack of the sacrificial thiol on the MTS sulfonyl sulfur, resulting in stable products.
Emergency Spill Procedures
In the event of a spill of active N,N-Bis(ethylmethanethiosulfonate) Biotinamide:
-
Isolate: Evacuate the immediate area.
-
PPE: Don nitrile gloves, goggles, and lab coat immediately.
-
Contain:
-
Solid Spill: Cover with a damp paper towel to prevent dust generation. Wipe up and place in a bag.
-
Liquid Spill: Absorb with vermiculite or spill pads.
-
-
Decontaminate Surface: This is the crucial step. Wipe the contaminated surface with a 10% solution of bleach or a 1M NaOH solution .
-
Why? Strong bases hydrolyze the MTS ester rapidly, destroying the reactive group [1].
-
-
Disposal: Place all cleanup materials into a hazardous waste bag labeled "Thiol-Reactive Debris."
References
- Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. (Establishes the reactivity profile of MTS reagents).
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
